molecular formula C15H20O2S B1205958 beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid CAS No. 55154-80-8

beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid

Cat. No.: B1205958
CAS No.: 55154-80-8
M. Wt: 264.4 g/mol
InChI Key: ANTCXHQXYRYSLK-UHFFFAOYSA-N
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Description

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid: is an organosulfur compound known for its unique structure and potential applications in various fields. This compound contains a cyclopentamethylene ring, a benzylmercapto group, and a propionic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid typically involves the reaction of benzylmercaptan with cyclohexylideneacetates. One common method is the Michael addition of benzylmercaptan to ethyl cyclohexylideneacetate in the presence of boron trifluoride etherate . This reaction yields the desired compound after hydrolysis. Another method involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali metal mercaptide, such as sodium or potassium benzylmercaptide, to improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzylmercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Substituted benzylmercapto derivatives.

Scientific Research Applications

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid involves its interaction with molecular targets through its thiol and carboxylic acid functional groups. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is unique due to its combination of a cyclopentamethylene ring, benzylmercapto group, and propionic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(1-benzylsulfanylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTCXHQXYRYSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203667
Record name beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55154-80-8
Record name beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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